5-Fluoro-2-(3-methoxypropoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

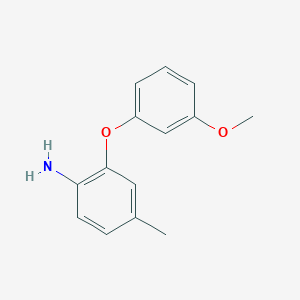

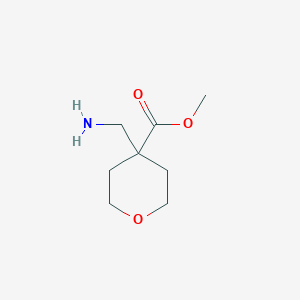

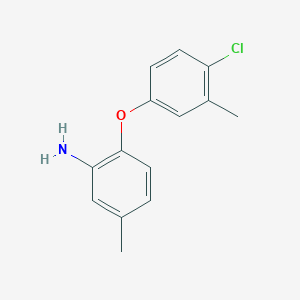

5-Fluoro-2-(3-methoxypropoxy)aniline, also known as FMFA or 5-Fluorometanfetamine, is a chemical compound that belongs to the class of amphetamines. It has a molecular formula of C10H14FNO2 and an average mass of 199.222 Da .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(3-methoxypropoxy)aniline consists of 10 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure and bond formation would require more specific analysis tools.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(3-methoxypropoxy)aniline include a molecular weight of 199.22 g/mol. More specific properties like melting point, boiling point, solubility, and others are not available in the retrieved resources.Applications De Recherche Scientifique

Pharmaceuticals

5-Fluoro-2-(3-methoxypropoxy)aniline: is a valuable compound in pharmaceutical research due to its fluorine atom, which can significantly enhance the biological activity of small molecules . It serves as a building block for the synthesis of various drugs, including those that lower cholesterol, relieve asthma, and treat anxiety disorders. Its role in improving the chemical properties of medications and imaging agents is also noteworthy.

Agrochemicals

In the field of agrochemicals , fluorinated compounds like 5-Fluoro-2-(3-methoxypropoxy)aniline are utilized for their enhanced performance and new functions provided by the introduction of fluorine atoms into organic molecules . These compounds are instrumental in the development of pesticides and fertilizers that are more effective and environmentally friendly.

Material Science

Material science: benefits from the use of 5-Fluoro-2-(3-methoxypropoxy)aniline in the creation of novel materials with improved properties . The compound’s unique structure allows for the development of advanced polymers and composites that can be used in a variety of applications, from aerospace to consumer goods.

Organic Synthesis

This compound plays a crucial role in organic synthesis as an intermediate for constructing complex organic molecules . Its reactivity and stability make it an ideal candidate for various synthetic routes, including those involving palladium-catalyzed cross-coupling reactions.

Analytical Chemistry

In analytical chemistry , 5-Fluoro-2-(3-methoxypropoxy)aniline is used as a standard or reference compound in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties allow for accurate calibration and validation of analytical instruments.

Biochemistry

The compound’s applications in biochemistry are linked to its potential as a precursor for bioactive molecules . It can be used to synthesize compounds that interact with biological systems, aiding in the study of biochemical pathways and processes.

Environmental Science

In environmental science , 5-Fluoro-2-(3-methoxypropoxy)aniline can be involved in research related to environmental monitoring and remediation . Its properties may be leveraged to develop sensors or treatments that can detect or neutralize harmful substances in the environment.

Chemical Engineering

Lastly, in chemical engineering , this compound is utilized in process development and optimization . Its incorporation into various chemical processes can lead to more efficient and sustainable production methods for a wide range of chemicals and materials.

Safety and Hazards

Propriétés

IUPAC Name |

5-fluoro-2-(3-methoxypropoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVHSAWCZQZXDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(3-methoxypropoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol](/img/structure/B1328961.png)

![methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate](/img/structure/B1328962.png)

![4-[Butyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1328971.png)

![Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate](/img/structure/B1328988.png)

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)